5-ethyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
Key features include:
- Position 5: An ethyl group, contributing to lipophilicity.
- Position 2: A phenyl ring, enhancing aromatic interactions.
- Position 7: A carboxamide group linked to a 2-fluorophenyl substituent, introducing hydrogen-bonding capacity and metabolic stability via fluorination.
While direct physicochemical or biological data for this compound are unavailable in the provided evidence, comparisons with structurally similar analogs (Table 1) offer insights into substituent effects on properties like solubility, melting point, and synthetic feasibility.
Properties
IUPAC Name |
5-ethyl-N-(2-fluorophenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2/c1-2-25-12-15(20(27)23-18-11-7-6-10-17(18)22)19-16(13-25)21(28)26(24-19)14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJQPXWNSWGVKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-ethyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[4,3-c]pyridine derivatives, characterized by a complex structure that includes a carboxamide functional group. The presence of the ethyl and fluorophenyl substituents contributes to its unique biological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Many pyrazolo derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, studies have reported IC50 values indicating significant inhibition of COX-1 and COX-2 activities by related compounds .
- Antitumor Activity : Some derivatives have demonstrated antiproliferative effects against cancer cell lines. They may act by inducing apoptosis or inhibiting cell proliferation through various pathways, including the modulation of cyclin-dependent kinases (CDKs) .
- Radiosensitization Effects : Certain studies suggest that pyrazolo derivatives can enhance the radiosensitivity of tumor cells by inhibiting DNA repair mechanisms, making them potential candidates for combination therapies in cancer treatment .
Biological Activity Data
| Activity | IC50/ED50 Values | Reference |
|---|---|---|
| COX-1 Inhibition | IC50 = 0.04 μmol | |
| COX-2 Inhibition | IC50 = 0.04 μmol | |
| Antiproliferative (HeLa) | IC50 = 0.36 μmol | |
| Radiosensitization | Significant increase |
Case Studies
- Anti-inflammatory Studies : In a study assessing anti-inflammatory properties, derivatives similar to the compound were tested in carrageenan-induced paw edema models. The results indicated that these compounds exhibited anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
- Cancer Cell Line Studies : In vitro assays on various human tumor cell lines (e.g., HeLa, HCT116) demonstrated that compounds with similar structures effectively inhibited cellular proliferation and induced apoptosis through CDK inhibition pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes key analogs and their substituent-driven differences:
Table 1: Structural and Physicochemical Comparison
Key Observations
Position 5 Substituents
- Ethyl vs. Propyl (CAS 923233-41-4) : The propyl analog has a longer alkyl chain, increasing lipophilicity (MW 354.4 vs. 402.4 for the target). This may enhance membrane permeability but reduce aqueous solubility.
Carboxamide Substituents
- 2-Fluorophenyl (Target) : Fluorine’s electron-withdrawing nature may improve metabolic stability and enhance binding via hydrophobic or halogen-bonding interactions.
- Thiophen-2-ylmethyl (CAS 921515-13-1) : The sulfur-containing heterocycle adds polarizability and π-stacking capacity, which could influence receptor binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
